3,4-Methylenedioxybenzoyl isocyanate
Description
3,4-Methylenedioxybenzoyl isocyanate is an aromatic isocyanate characterized by a benzoyl group (C₆H₅CO-) attached to a methylenedioxy-substituted benzene ring (O-CH₂-O bridge) and a reactive isocyanate (-NCO) group. The methylenedioxy moiety imparts electronic effects due to its electron-withdrawing nature, influencing the compound’s reactivity and stability. This structure positions it as a specialized intermediate in pharmaceuticals and agrochemicals, where controlled reactivity is critical .
Properties
Molecular Formula |
C9H5NO4 |
|---|---|
Molecular Weight |
191.14 g/mol |
IUPAC Name |
1,3-benzodioxole-5-carbonyl isocyanate |
InChI |
InChI=1S/C9H5NO4/c11-4-10-9(12)6-1-2-7-8(3-6)14-5-13-7/h1-3H,5H2 |
InChI Key |
LPMQRYZFOLOHKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)N=C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Isocyanates
Structural Analogs and Substituent Effects
The following compounds share structural similarities with 3,4-methylenedioxybenzoyl isocyanate but differ in substituents, leading to distinct properties:
Table 1: Key Structural Differences and Electronic Effects
- Electrophilicity : The benzoyl and methylenedioxy groups in the target compound enhance the electrophilicity of the isocyanate group compared to methoxy or alkyl-substituted analogs. However, it is less reactive than chlorinated derivatives like 3,4-dichlorophenylisocyanate, where chlorine atoms exert stronger electron-withdrawing effects .
- Steric Effects : Bulky substituents (e.g., phenethyl in 3,4-methylenedioxyphenethyl isocyanate) reduce accessibility to the isocyanate group, slowing nucleophilic reactions compared to the benzoyl analog .
Table 3: Hazard Comparison
Research Findings and Reactivity Trends
- Reactivity with Amines : this compound reacts slower with aliphatic amines than 3,4-dichlorophenylisocyanate but faster than dimethoxybenzyl analogs due to its intermediate electrophilicity .
- Thermal Stability : The methylenedioxy-benzoyl structure enhances thermal stability compared to phenethyl or aliphatic isocyanates, making it suitable for high-temperature applications .
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